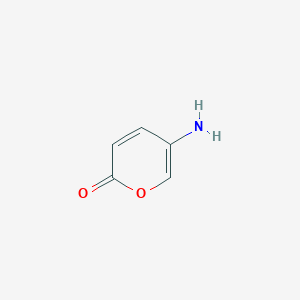

5-Amino-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2H-pyran-2-one is a heterocyclic compound characterized by a pyran ring with an amino group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-aminocrotonic acid with acetic anhydride, which leads to the formation of the desired pyran ring structure. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions typically yield dihydropyran derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include oxo derivatives, dihydropyran derivatives, and various substituted pyran compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-2H-pyran-2-one serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it a valuable tool in enzymology.

Medicine: this compound has potential therapeutic applications due to its bioactive properties. It is being investigated for its role in the development of new antibiotics and anticancer agents.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 5-Amino-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.

Comparison with Similar Compounds

2H-Pyran-2-one: Lacks the amino group, making it less reactive in certain chemical reactions.

5-Hydroxy-2H-pyran-2-one: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.

5-Methyl-2H-pyran-2-one:

Uniqueness: 5-Amino-2H-pyran-2-one is unique due to the presence of the amino group, which enhances its reactivity and broadens its range of applications. This functional group allows for more diverse chemical modifications and interactions, making it a versatile compound in various fields.

Biological Activity

5-Amino-2H-pyran-2-one is a compound of interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound typically involves various methodologies, including one-pot reactions that integrate multiple steps to yield the desired product efficiently. For instance, a recent study reported a Pd-catalyzed Sonogashira coupling followed by intramolecular iodocyclization, which provided a regioselective synthesis of trisubstituted 2H-pyran-2-ones bearing an amino group .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various human cancer cell lines. For example, compounds derived from 4-amino-2H-pyran-2-one showed ED50 values ranging from 0.059 to 0.090 μM against tumor cells, indicating potent growth inhibition .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | ED50 (μM) | Mechanism of Action |

|---|---|---|---|

| 19 | A549 (Lung Cancer) | 0.079 | Induction of apoptosis |

| 20 | MDA-MB-435 (Breast Cancer) | 0.163 | Inhibition of cell proliferation |

| 27 | HeLa (Cervical Cancer) | 0.090 | Disruption of microtubule formation |

The structure-activity relationship studies indicated that the presence of specific substituents on the pyranone ring significantly influenced the cytotoxic activity. Aromatic groups at certain positions were found to enhance potency, suggesting that modifications can lead to more effective anticancer agents .

Anti-inflammatory Activity

In addition to anticancer effects, compounds based on the pyranone structure have shown potential as anti-inflammatory agents. For instance, some derivatives exhibited moderate COX-2 inhibitory activity, which is crucial for managing inflammation . The most potent compound in this regard displayed an inhibition ratio comparable to indomethacin, a well-known anti-inflammatory drug .

The mechanisms underlying the biological activities of this compound involve various cellular pathways:

- Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : Compounds have been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.

- Inhibition of Pro-inflammatory Mediators : By inhibiting COX enzymes, these compounds can reduce the production of inflammatory cytokines.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical and preclinical settings:

- Study on Lung Cancer Cells : A derivative was evaluated against A549 lung cancer cells, showing significant cytotoxicity with an IC50 value of approximately 6 μM, indicating its potential as a therapeutic agent for lung cancer treatment .

- Breast Cancer Evaluation : Another study focused on MDA-MB-435 breast cancer cells where modifications to the pyranone structure led to enhanced anticancer activity and selectivity towards cancerous tissues over normal fibroblasts .

Properties

Molecular Formula |

C5H5NO2 |

|---|---|

Molecular Weight |

111.10 g/mol |

IUPAC Name |

5-aminopyran-2-one |

InChI |

InChI=1S/C5H5NO2/c6-4-1-2-5(7)8-3-4/h1-3H,6H2 |

InChI Key |

YMKGJKLIDUFJPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)OC=C1N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.